1-Boc-4-(3-Thienylmethyl)piperazine

Anticancer Activity Cell Proliferation GI50

Select 1-Boc-4-(3-thienylmethyl)piperazine for your next SAR campaign. Unlike generic N-Boc-piperazine or 2-thienyl isomers, the 3-thienylmethyl group on the piperazine N4 position delivers unique steric and electronic properties essential for target engagement and metabolic stability. This monoprotected scaffold offers a single nucleophilic amine for regioselective functionalization while the Boc group remains intact for orthogonal deprotection. Secure multi-gram quantities synthesized via a high-yield, one-step Vilsmeier-based protocol that reduces solvent use and labor costs, making it ideal for preclinical toxicology.

Molecular Formula C14H22N2O2S
Molecular Weight 282.4 g/mol
CAS No. 77278-71-8
Cat. No. B1602178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(3-Thienylmethyl)piperazine
CAS77278-71-8
Molecular FormulaC14H22N2O2S
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=CSC=C2
InChIInChI=1S/C14H22N2O2S/c1-14(2,3)18-13(17)16-7-5-15(6-8-16)10-12-4-9-19-11-12/h4,9,11H,5-8,10H2,1-3H3
InChIKeyISKGEBPNAREAKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-(3-Thienylmethyl)piperazine (CAS 77278-71-8): A Strategic Boc-Protected Piperazine Building Block for Thiophene-Containing Medicinal Chemistry


1-Boc-4-(3-Thienylmethyl)piperazine (CAS 77278-71-8) is a heterocyclic building block featuring a tert-butoxycarbonyl (Boc) protected piperazine core substituted at the N4 position with a 3-thienylmethyl group. This monoprotected piperazine scaffold provides a single nucleophilic amine for regioselective functionalization, while the 3-thienylmethyl moiety introduces a sulfur-containing aromatic ring with distinct electronic and steric properties compared to phenyl or other heteroaryl analogs. The compound is primarily employed as an intermediate in medicinal chemistry campaigns targeting GPCRs, kinases, and ion channels where thiophene pharmacophores are known to confer improved metabolic stability or receptor subtype selectivity [1].

Why 1-Boc-4-(3-Thienylmethyl)piperazine Cannot Be Substituted with Generic Boc-Piperazines in Thiophene-Directed SAR Studies


Generic Boc-piperazine analogs—including unsubstituted N-Boc-piperazine, N-Boc-4-phenylpiperazine, or even 2-thienylmethyl regioisomers—fail to recapitulate the binding interactions, physicochemical properties, or metabolic outcomes of the 3-thienylmethyl substituent. The 3-position attachment on thiophene alters the spatial orientation of the sulfur atom relative to the piperazine core, affecting both steric accommodation in hydrophobic receptor pockets and electronic polarization across the heteroaryl ring. This distinction is critical in structure-activity relationship (SAR) campaigns, where seemingly minor changes in heteroaryl substitution position have been shown to produce shifts in target engagement by over an order of magnitude in related piperazine series [1].

Quantitative Differentiation of 1-Boc-4-(3-Thienylmethyl)piperazine: Head-to-Head and Cross-Study Comparator Evidence


Cytotoxicity Profile: Differential GI50 Values in MCF-7 versus MiaPaCa2 Cancer Cell Lines

In preliminary screening against cancer cell lines, 1-Boc-4-(3-thienylmethyl)piperazine demonstrated a GI50 value of 5 µM against MCF-7 breast cancer cells, compared to a GI50 of 10 µM against MiaPaCa2 pancreatic cancer cells, indicating a 2-fold selectivity for MCF-7 . This differential cytotoxicity profile is consistent with the behavior of structurally related N-substituted piperazines, where even minor modifications to the aryl/heteroaryl appendage alter cell line selectivity [1].

Anticancer Activity Cell Proliferation GI50

Physicochemical Property Vector: Calculated LogP and PSA Values for Drug-Likeness Assessment

The calculated partition coefficient (LogP) for 1-Boc-4-(3-thienylmethyl)piperazine is 2.67660, with a polar surface area (PSA) of 61.02 Ų . These values place the compound within favorable ranges for CNS drug-likeness (LogP 2-5; PSA < 90 Ų). In contrast, the des-Boc analog 1-(3-thienylmethyl)piperazine (CAS 130288-91-4) has a lower molecular weight and lower LogP, while the 2-thienylmethyl regioisomer (1-Boc-4-(2-thienylmethyl)piperazine) exhibits slightly different lipophilicity due to altered sulfur orientation .

ADME Lipophilicity Drug Design

Synthetic Accessibility: One-Step, Quantitative Yield Protocol Using Adapted Vilsmeier Conditions

A recently reported one-step synthesis of 1-Boc-4-(3-thienylmethyl)piperazine achieves quantitative yield using adapted Vilsmeier conditions [1]. This contrasts sharply with conventional multi-step routes to N-Boc-N'-substituted piperazines, which often require Boc protection, reductive amination, and deprotection sequences with cumulative yields in the 45-70% range [2]. The high-yielding, single-flask protocol reduces raw material consumption and purification burden.

Synthetic Methodology Process Chemistry Yield

Optimal Deployment Scenarios for 1-Boc-4-(3-Thienylmethyl)piperazine in Discovery and Process Chemistry


Medicinal Chemistry: GPCR and Kinase Inhibitor Lead Optimization Requiring 3-Thienylmethyl Pharmacophores

This building block is ideally suited for SAR studies targeting receptors or enzymes where thiophene-containing ligands demonstrate enhanced metabolic stability or subtype selectivity. The 3-thienylmethyl substitution pattern has been implicated in improved affinity for 5-HT7 and H3 receptors in related piperazine series [1]. Use this compound to install a 3-thienylmethyl group onto a piperazine core while retaining the Boc protecting group for subsequent orthogonal deprotection and functionalization steps [2].

Process Research & Development: Scale-Up of N-Boc-N'-Heteroaryl Piperazine Intermediates

The quantitative-yield, one-step synthesis protocol [3] makes this compound attractive for gram-to-kilogram scale preparations. Compared to multi-step sequences requiring column chromatography, the Vilsmeier-based method offers a cleaner reaction profile and simpler isolation, reducing solvent consumption and labor costs. This is particularly valuable for CROs and internal process chemistry groups tasked with delivering multi-gram quantities of key intermediates for preclinical toxicology studies.

Anticancer Drug Discovery: Profiling in MCF-7 Breast Cancer Models

The 2-fold selectivity for MCF-7 over MiaPaCa2 cells suggests this scaffold warrants further exploration in breast cancer xenograft models or as a warhead for PROTAC degrader designs. The Boc-protected amine provides a handle for conjugation to E3 ligase ligands or fluorescent probes without perturbing the thiophene pharmacophore [4].

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